![molecular formula C8H12ClN3 B1287283 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 210538-73-1](/img/structure/B1287283.png)
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Overview
Description
The compound of interest, 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, is a derivative of the pyrido[4,3-d]pyrimidine scaffold, which is a structural motif found in various chemical entities with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and synthetic methods discussed can offer insights into its properties and synthesis.
Synthesis Analysis
The synthesis of related pyrido[4,3-d]pyrimidine derivatives has been explored in several studies. For instance, a practical synthesis of methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate was developed, which involved a Knochel iodination, Negishi cross-coupling, and ring closure as key steps, improving the overall yield significantly . Another study described the synthesis of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-amino-6-methyluracil, highlighting the importance of protecting groups and cyclization in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride.
Molecular Structure Analysis
The molecular structure of pyrido[4,3-d]pyrimidine derivatives is characterized by a fused bicyclic ring system, which can be further substituted to yield a variety of analogs. The structural assignment of these compounds is typically performed using spectral data such as 1H NMR, 13C NMR, and HRMS . The presence of substituents on the pyrimidine ring can influence the electronic distribution and, consequently, the chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The pyrido[4,3-d]pyrimidine core can undergo various chemical reactions, including condensation, cyclization, and substitution reactions, to yield a diverse array of derivatives. For example, the synthesis of 2,4,5-tri- and 2,4,5,6-tetrasubstituted pyrimidines was achieved by condensation of thiouronium salts with malononitrile derivatives . Additionally, the synthesis of 2,3,4,8-tetrahydro-2,4-dioxopyrido[2,3-d]-pyrimidines involved condensation and a novel rearrangement during hydrolysis . These reactions are indicative of the versatility of the pyrido[4,3-d]pyrimidine scaffold in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[4,3-d]pyrimidine derivatives are influenced by their molecular structure. The absorption spectra, PMR spectra, and pKa values of the N-5 methyl group of related compounds have been characterized, providing insights into their electronic properties . The solubility, melting point, and stability of these compounds can vary depending on the nature and position of substituents on the ring system. The physical properties are crucial for the compound's application in drug discovery and material science.
Scientific Research Applications
Synthetic Methodologies and Structures
- The chemistry of pyrido[4,3-d]pyrimidines, including compounds like 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, has been explored in detail. These compounds are used as starting materials for synthesizing tetrahydropteroic acid derivatives. Various synthetic routes and mechanistic pathways are associated with this chemical class (Elattar & Mert, 2016).
Antithrombotic Applications
- Research has been conducted on converting related compounds to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, indicating potential medical applications in preventing blood clots (Furrer, Wágner, & Fehlhaber, 1994).
Synthesis Techniques
- Innovative synthesis techniques have been developed for various derivatives, highlighting the compound's flexibility in chemical synthesis and potential for creating diverse chemical entities (Zhang et al., 2009).
Biological Applications
- The compound has been used in studies exploring its interaction with DNA, indicating its significance in biochemical research and potential applications in understanding DNA interactions (Zhang et al., 2013).
Future Directions
The future directions for “2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” could involve further exploration of its potential as a drug candidate for the treatment of autoimmune diseases and leukocyte malignancies . Additionally, the development of novel, potential molecules against drug-resistant tuberculosis could be another area of interest .
properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-6-10-5-7-4-9-3-2-8(7)11-6;/h5,9H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJSIFYUPXLPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCCC2=N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
424819-91-0 | |
Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=424819-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80596097 | |
Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
210538-73-1 | |
Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210538-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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